molecular formula C13H17NO3 B13001355 tert-Butyl 2-formylbenzylcarbamate

tert-Butyl 2-formylbenzylcarbamate

Cat. No.: B13001355
M. Wt: 235.28 g/mol
InChI Key: FIRRZSOXRVOMRL-UHFFFAOYSA-N
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Description

tert-Butyl 2-formylbenzylcarbamate: is an organic compound with the molecular formula C₁₃H₁₇NO₃. It is a derivative of benzylcarbamate, where the benzyl group is substituted with a formyl group at the ortho position and a tert-butyl group at the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-formylbenzylcarbamate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-formylbenzylamine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The tert-butyl chloroformate is added dropwise to a solution of 2-formylbenzylamine and triethylamine in dichloromethane at low temperature (0-5°C). The mixture is then stirred at room temperature for several hours.

    Purification: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to obtain this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-formylbenzylcarbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 2-carboxybenzylcarbamate.

    Reduction: 2-hydroxymethylbenzylcarbamate.

    Substitution: Various substituted benzylcarbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-formylbenzylcarbamate is used as an intermediate in the synthesis of more complex molecules. Its formyl group allows for further functionalization, making it a versatile building block in organic synthesis.

Biology

In biological research, derivatives of benzylcarbamates are studied for their potential biological activities, including antimicrobial and anticancer properties. The formyl group can be modified to introduce various bioactive functionalities.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential as prodrugs. The carbamate group can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and functional groups make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-formylbenzylcarbamate depends on its specific application. In general, the formyl group can undergo nucleophilic addition reactions, while the carbamate group can be hydrolyzed under acidic or basic conditions. The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Lacks the formyl group, making it less reactive in certain functionalization reactions.

    2-formylbenzylamine: Lacks the carbamate group, limiting its use in controlled release applications.

    Benzyl carbamate: Lacks both the formyl and tert-butyl groups, making it less versatile in synthetic applications.

Uniqueness

tert-Butyl 2-formylbenzylcarbamate is unique due to the presence of both the formyl and carbamate groups, which provide a combination of reactivity and stability. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl N-[(2-formylphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-10-6-4-5-7-11(10)9-15/h4-7,9H,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRRZSOXRVOMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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